molecular formula C17H20N2O4 B14937101 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Katalognummer: B14937101
Molekulargewicht: 316.35 g/mol
InChI-Schlüssel: CUZVLOKDVJKJOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines an indene moiety with an oxazole ring, making it an interesting subject for various chemical and biological studies.

Eigenschaften

Molekularformel

C17H20N2O4

Molekulargewicht

316.35 g/mol

IUPAC-Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H20N2O4/c1-9-16(10(2)23-19-9)17(20)18-13-6-5-11-7-14(21-3)15(22-4)8-12(11)13/h7-8,13H,5-6H2,1-4H3,(H,18,20)

InChI-Schlüssel

CUZVLOKDVJKJOR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCC3=CC(=C(C=C23)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the indene derivative, followed by the formation of the oxazole ring. The final step involves the coupling of these two moieties to form the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indene and oxazole derivatives, such as:

Uniqueness

What sets N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide apart is its unique combination of an indene moiety with an oxazole ring. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.